molecular formula C15H13FN2O B7470345 [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol

[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol

Cat. No. B7470345
M. Wt: 256.27 g/mol
InChI Key: SXDGRNVVJQUBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol, also known as FBM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FBM is a benzimidazole derivative that has shown promising results in biological and chemical studies.

Scientific Research Applications

[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol has been extensively studied for its potential applications in various fields. In biological studies, [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol has been shown to possess antitumor, antibacterial, and antifungal properties. [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol has also been studied for its potential use as a fluorescent probe for imaging and detection of various biological molecules. In chemical studies, [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol has been used as a catalyst for various organic reactions.

Mechanism of Action

The mechanism of action of [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol is not fully understood. However, it is believed that [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol exerts its biological activity by interacting with cellular targets such as enzymes and receptors. [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol has also been shown to inhibit the activity of bacterial and fungal enzymes, leading to their death.
Biochemical and Physiological Effects
[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol has been shown to have a range of biochemical and physiological effects. In biological studies, [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol has been shown to induce cell cycle arrest and apoptosis in cancer cells. [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their metabolism. In chemical studies, [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol has been shown to catalyze various organic reactions, leading to the formation of new compounds.

Advantages and Limitations for Lab Experiments

[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol has also been shown to possess a range of biological and chemical activities, making it a versatile compound for various studies. However, [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol also has some limitations for lab experiments. It is a highly reactive compound that requires careful handling. [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol also has limited solubility in aqueous solutions, which can affect its biological activity.

Future Directions

There are several future directions for [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol research. In biological studies, [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol can be further studied for its potential use as an anticancer agent. [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol can also be studied for its potential use as an antibacterial and antifungal agent. In chemical studies, [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol can be further studied for its potential use as a catalyst for various organic reactions. [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol can also be studied for its potential use as a fluorescent probe for imaging and detection of various biological molecules.
Conclusion
[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol is a promising compound that has shown potential in various scientific research applications. The synthesis method of [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol is relatively simple, and the compound has been shown to possess a range of biological and chemical activities. [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol has several advantages for lab experiments, but also has some limitations. Future research on [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol can lead to the development of new drugs, catalysts, and imaging probes.

Synthesis Methods

The synthesis of [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol involves the reaction of 3-fluorobenzaldehyde and o-phenylenediamine in the presence of methanol and a catalyst. The reaction proceeds through a condensation reaction, followed by reduction to form [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol. The yield of [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol is generally high, and the compound can be purified through recrystallization.

properties

IUPAC Name

[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c16-12-5-3-4-11(8-12)9-18-14-7-2-1-6-13(14)17-15(18)10-19/h1-8,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDGRNVVJQUBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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